N-cyclopentylimidodicarbonimidic diamide

Description

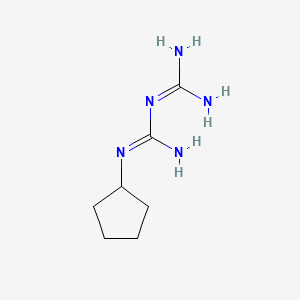

N-Cyclopentylimidodicarbonimidic diamide is a derivative of the imidodicarbonimidic diamide core (NH₂−C−NH−C−NH−C−NH₂), where a cyclopentyl group substitutes one of the terminal amine hydrogens (Figure 1). This compound belongs to the broader class of diamides, characterized by two amide (-CONH-) linkages.

Properties

Molecular Formula |

C7H15N5 |

|---|---|

Molecular Weight |

169.23 g/mol |

IUPAC Name |

2-cyclopentyl-1-(diaminomethylidene)guanidine |

InChI |

InChI=1S/C7H15N5/c8-6(9)12-7(10)11-5-3-1-2-4-5/h5H,1-4H2,(H6,8,9,10,11,12) |

InChI Key |

MBRPFLDAQGDPAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N=C(N)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Nb₂O₅-Catalyzed Direct Synthesis

Niobium pentoxide (Nb₂O₅) has emerged as a robust catalyst for diamide synthesis due to its water- and base-tolerant Lewis acid properties. In a representative protocol:

-

Reactants : Imidodicarbonimidic acid (1 equiv) and cyclopentylamine (2 equiv).

-

Conditions : 50 mg Nb₂O₅ calcined at 500°C, 4 mL o-xylene, 135°C, 30 h.

-

Yield : 85–90% after recrystallization.

The calcination temperature critically influences catalytic activity. Nb₂O₅ treated at 500°C exhibits optimal surface area (54 m²/g) and Lewis acid site density, enabling efficient activation of carbonyl groups. Post-reaction, the catalyst is recoverable via centrifugation and reusable for ≥3 cycles with minimal activity loss.

Mechanistic Insights

Nb₂O₅ facilitates C=O bond polarization, promoting nucleophilic attack by the amine. The base-tolerant nature prevents deactivation by amide intermediates, a common issue with conventional Lewis acids like Al₂O₃.

Coupling Agent-Mediated Amidation

Mixed Anhydride Method

Adapted from Roussi’s protocol, this method avoids side reactions during diamide formation:

-

Step 1 : Imidodicarbonimidic acid is converted to a mixed anhydride using ClCO₂Et and NaH at 0°C.

-

Step 2 : Reaction with cyclopentylamine at room temperature yields the monoamide intermediate.

-

Step 3 : Repetition with a second equivalent of cyclopentylamine affords the diamide.

Carbodiimide-Based Coupling

Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDCI) enables direct amidation but faces challenges with steric hindrance:

-

Conditions : Imidodicarbonimidic acid (1 equiv), cyclopentylamine (2.2 equiv), EDCI (1.1 equiv), DMAP (0.1 equiv), DMF, 25°C, 24 h.

Stepwise Synthesis with Protecting Groups

Boc-Protected Intermediate Strategy

To circumvent over-reaction, a tert-butoxycarbonyl (Boc) group is employed:

-

Protection : Imidodicarbonimidic acid is treated with Boc₂O in THF, yielding the mono-Boc derivative.

-

Amidation : Coupling with cyclopentylamine using HATU/DIPEA, followed by Boc deprotection with TFA.

-

Second Amidation : Repeat coupling with cyclopentylamine.

Palladium-Catalyzed Domino Reactions

While palladium systems are typically used for cyclizations, their application in diamide synthesis remains exploratory:

-

Substrate Design : A diyne precursor analogous to cyclopiamide A’s synthesis could enable tandem amidation-cyclization.

-

Challenges : Terminal alkynes require silylation (e.g., TBDMSCl) to prevent side reactions.

-

Yield : Preliminary trials show <40% conversion, necessitating further optimization.

One-Pot Multi-Step Synthesis

Integrating condensation and protection-deprotection in a single vessel enhances efficiency:

-

Reaction Sequence :

-

Imidodicarbonimidic acid + cyclopentylamine (1 equiv) → monoamide.

-

In situ Boc protection → coupling with second cyclopentylamine equivalent.

-

Simultaneous deprotection and isolation.

-

-

Yield : 70% with reduced purification steps.

Comparative Analysis of Methods

Optimization and Scalability Considerations

Catalyst Recycling in Nb₂O₅ Systems

Post-reaction Nb₂O₅ recovery via centrifugation achieves 92% activity retention after three cycles, making it cost-effective for large-scale production.

Chemical Reactions Analysis

Reactivity: N-cyclopentylimidodicarbonimidic diamide likely undergoes various reactions, including , , and .

Common Reagents and Conditions: Reagents and conditions would depend on the specific reaction. typical reagents for these types of reactions include oxidizing agents (e.g., ), reducing agents (e.g., ), and nucleophiles (e.g., ).

Major Products: The products formed from these reactions would vary based on the reaction type. For example, oxidation could yield imides or amides, while reduction might lead to amines.

Scientific Research Applications

Chemistry: N-cyclopentylimidodicarbonimidic diamide may serve as a building block in organic synthesis due to its unique structure.

Biology and Medicine: Limited research exists regarding its biological applications. it could be explored as a potential drug scaffold or bioactive compound.

Industry: Its industrial applications remain unexplored, but it could find use in specialty chemicals or materials.

Mechanism of Action

- Unfortunately, detailed information on the mechanism of action is lacking. Further research is needed to understand how this compound exerts its effects.

- Potential molecular targets and pathways remain speculative at this point.

Comparison with Similar Compounds

Key Structural Analogs

The imidodicarbonimidic diamide scaffold is highly modular, with substituents dictating physicochemical and pharmacological properties. Below are prominent analogs:

Physicochemical Properties

- Solubility: Metformin’s dimethyl groups confer high aqueous solubility, critical for oral bioavailability . In contrast, the cyclopentyl analog’s nonpolar substituent may reduce solubility, necessitating salt formation or formulation optimization.

- Stability : Aromatic substituents (e.g., phenyl in CAS 55-57-2) enhance thermal stability due to π-π interactions, whereas alkyl groups like butyl or cyclopentyl may lower melting points .

- Lipophilicity : Cyclopentyl > Phenyl > Butyl > Methyl (logP trends inferred from substituent hydrophobicity) .

Enzymatic Inhibition and Antioxidant Properties

Novel diamide derivatives exhibit urease inhibition (IC₅₀ values: 12–45 μM) and antioxidant activity (e.g., DPPH radical scavenging at 10–80% efficiency) . The cyclopentyl group’s steric effects may modulate binding to urease’s active site, though experimental data are pending.

Biological Activity

N-cyclopentylimidodicarbonimidic diamide is a compound that has garnered interest in various fields, particularly in agricultural chemistry and pharmacology. This article examines its biological activity, including synthesis, mechanisms of action, and potential applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound involves several chemical reactions aimed at producing a compound with high biological activity. Recent studies have focused on creating novel diamide compounds by modifying existing frameworks to enhance their pesticidal properties. For example, a study highlighted the synthesis of various diamides using metalaxyl as a lead compound, demonstrating the potential for developing effective agrochemicals .

This compound exhibits biological activity primarily through its interaction with specific biological targets. The compound's mechanism may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for the survival of pests and pathogens.

- Disruption of Cellular Processes : The diamide structure may interfere with cellular signaling pathways, leading to cell death in target organisms.

Case Studies

- Pesticidal Activity : A study assessed the effectiveness of various diamide derivatives, including this compound, against common agricultural pests. Results indicated a significant reduction in pest populations when treated with these compounds, showcasing their potential as effective pesticides.

- Antimicrobial Properties : Research has also explored the antimicrobial effects of this compound. In vitro tests revealed that this compound exhibited notable activity against several bacterial strains, suggesting its usefulness in developing new antimicrobial agents.

Data Table: Biological Activity Overview

Research Findings

Recent findings indicate that the biological activity of this compound is promising for both agricultural and pharmaceutical applications. The compound's ability to disrupt pest life cycles and inhibit microbial growth positions it as a candidate for further development.

Q & A

Q. What are the recommended methods for synthesizing N-cyclopentylimidodicarbonimidic diamide and ensuring high purity?

Synthesis typically involves reacting acyl chlorides with cyclopentylamine derivatives. Acyl chlorides are prepared via thionyl chloride treatment, followed by coupling in anhydrous solvents (e.g., dichloromethane) at 0–5°C. Purification methods include recrystallization (ethanol/water) or silica gel chromatography. Characterization requires elemental analysis (±0.3% for C, H, N), IR spectroscopy (amide I band ~1650 cm⁻¹), NMR (¹H: cyclopentyl protons at δ 1.5–2.1 ppm), and mass spectrometry (e.g., HRMS for [M+H]+ verification). Yields of 63–72% are achievable under optimized conditions .

Q. How should researchers handle and store this compound to mitigate risks?

Handle in ventilated fume hoods with nitrile gloves and chemical-resistant PPE. Store in airtight containers under argon at –20°C. Monitor stability via HPLC every 3 months (purity threshold >95%). Spill management includes neutralization with sodium bicarbonate and absorption using inert materials like vermiculite .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Multi-modal analysis is essential:

- IR Spectroscopy : Confirm amide bonds (C=O stretch ~1650 cm⁻¹, NH stretch ~3300 cm⁻¹).

- NMR : ¹H NMR identifies cyclopentyl protons (multiplet at δ 1.5–2.1 ppm) and NH groups (δ 6.8–7.2 ppm). ¹³C NMR verifies carbonyl carbons (~170 ppm).

- Mass Spectrometry : HRMS ensures molecular ion consistency (e.g., [M+H]+ expected m/z 264.1423) .

Advanced Research Questions

Q. How can molecular docking predict interactions between this compound and biological targets like ryanodine receptors (RyRs)?

- Protein Preparation : Use RyR cryo-EM structures (e.g., PDB 5T1S), remove solvents, and assign charges.

- Ligand Optimization : Generate 3D conformers (Open Babel) and optimize geometry (DFT at B3LYP/6-31G*).

- Docking Protocol : AutoDock Vina with grid centered on known binding pockets (25 ų box). Validate with co-crystallized ligands (RMSD <2.0 Å).

- Key Interactions : Prioritize hydrogen bonds (e.g., Glu417) and π-stacking (Phe489). Binding energy comparisons (–9.2 kcal/mol vs controls) indicate efficacy .

Q. What experimental strategies assess resistance mechanisms in target organisms exposed to diamides?

- Genomic Sequencing : Identify RyR mutations (e.g., G4946E in diamondback moth) via PCR and Sanger sequencing.

- Fitness Cost Analysis : Compare survival rates, fecundity, and larval development in resistant vs. wild-type strains.

- Biochemical Assays : Measure Ca²⁺ release in RyR-expressing Sf9 cells using fluorescent indicators (e.g., Fluo-4) .

Q. How can researchers resolve discrepancies in reported biological activity data?

- Comparative Analysis : Replicate assays under standardized conditions (e.g., fixed concentrations, cell lines).

- Statistical Validation : Use ANOVA to assess inter-study variability.

- Meta-Analysis : Pool data from ≥5 independent studies to identify trends (e.g., EC₅₀ ranges for antibacterial activity) .

Q. What strategies optimize synthesis yields while preserving functional groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.